molecular formula C9H8BrNO2 B15092468 (S)-5-(4-bromophenyl)oxazolidin-2-one

(S)-5-(4-bromophenyl)oxazolidin-2-one

Katalognummer: B15092468
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: FWGFASQLOPSRHI-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(4-bromophenyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class It is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-bromophenyl)oxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(4-bromophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and thiols, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(S)-5-(4-bromophenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-5-(4-bromophenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Bromophenyl)oxazolidin-2-one: Similar in structure but differs in the position of the bromophenyl group.

    4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one: Contains an additional fluorine atom on the phenyl ring.

    4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one: Features a methyl group on the oxazolidinone ring

Uniqueness

(S)-5-(4-bromophenyl)oxazolidin-2-one is unique due to its specific chiral configuration and the position of the bromophenyl group. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

(5S)-5-(4-bromophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)/t8-/m1/s1

InChI-Schlüssel

FWGFASQLOPSRHI-MRVPVSSYSA-N

Isomerische SMILES

C1[C@@H](OC(=O)N1)C2=CC=C(C=C2)Br

Kanonische SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.